2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine
Descripción
BenchChem offers high-quality 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-5-(3-pyrrolidin-1-ylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-12-5-4-11(10-14-12)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMUKHGRNLMNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517584-12-1 | |
| Record name | 2-chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Structure-Activity Relationship of 2-Chloro-5-Alkoxypyridine Derivatives
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-chloro-5-alkoxypyridine derivatives. It is designed for medicinal chemists and drug development professionals, focusing on the scaffold's utility in neuropharmacology (specifically nAChR ligands) and its role as a versatile intermediate in kinase inhibitor design.
Executive Summary: The Scaffold at a Glance
The 2-chloro-5-alkoxypyridine moiety is a "privileged structure" in medicinal chemistry. It serves a dual purpose:
-
Pharmacophoric Element: In neuroactive agents (e.g., epibatidine analogues), the pyridine nitrogen and the 2-chloro substituent are critical for receptor binding via electrostatic and halogen-bonding interactions.
-
Synthetic Handle: The distinct reactivity profiles of the C2-chlorine (susceptible to
and Pd-catalyzed coupling) and the C5-alkoxy group (tunable lipophilicity and steric bulk) allow for rapid library generation.
This guide dissects the SAR of this scaffold, providing evidence-based rules for optimization.
Structural Dissection & SAR Logic
The biological activity of this scaffold is governed by three primary vectors: the electronic influence of the pyridine nitrogen, the leaving group/halogen bonding potential at C2, and the steric/lipophilic profile of the C5-alkoxy chain.
The C2-Position: Chlorine[1]
-
Halogen Bonding: In nicotinic acetylcholine receptor (nAChR) ligands, the C2-chlorine often occupies a hydrophobic pocket. It can participate in halogen bonding with backbone carbonyls of the receptor.
-
Bioisosterism: Replacing Cl with F often retains efficacy but alters metabolic stability and pKa. Replacing Cl with H usually results in a dramatic loss of affinity (often >100-fold), confirming the steric or electronic necessity of the substituent.
-
Reactivity (Synthetic): The C2-Cl is activated for Nucleophilic Aromatic Substitution (
) by the adjacent ring nitrogen. This allows the 2-chloro-5-alkoxypyridine to serve as a precursor for 2-amino-5-alkoxypyridines (kinase inhibitors).
The C5-Position: Alkoxy Group
-
Hydrogen Bond Acceptor (HBA): The ether oxygen acts as a weak HBA. Its position relative to the pyridine nitrogen (meta) defines the pharmacophore's electrostatic potential surface.
-
Lipophilicity (LogP) Tuning:
-
Methoxy (-OMe): Baseline lipophilicity. Often metabolically labile (O-demethylation).
-
Ethoxy/Propoxy: Increases LogP, improving Blood-Brain Barrier (BBB) penetration for CNS targets.
-
Complex Ethers (e.g., pyrrolidinyl-methoxy): Critical for high-affinity nAChR binding. The basic nitrogen in the side chain interacts with a complementary anionic site (e.g., Asp residue) in the receptor.
-
Visualization: SAR Interaction Map
Figure 1: Functional dissection of the 2-chloro-5-alkoxypyridine scaffold showing key SAR vectors.
Case Study: nAChR Ligands (Epibatidine Analogues)
The most authoritative data on this scaffold comes from the development of radioligands for
Comparative Potency Data
The following table illustrates how modifications to the 2-chloro and 5-alkoxy positions affect binding affinity (
| Compound ID | 2-Position (R1) | 5-Position (R2) | Target | Ki (nM) | LogD (pH 7.4) | Notes |
| Epibatidine | Cl | - (Bicyclic amine) | 0.026 | - | Natural Product Reference | |
| A-85380 | H | O-Azetidinyl | 0.05 | -1.8 | Low BBB permeability | |
| 2-F-A-85380 | F | O-Azetidinyl | 0.01 | -1.5 | High affinity, used in PET | |
| 2-Cl-5-PM | Cl | O-Pyrrolidinyl-Me | 0.004 | 1.6 | Optimal Lead | |
| Des-Cl | H | O-Pyrrolidinyl-Me | 4.5 | 0.9 | Loss of potency without Halogen |
Analysis:
-
The "Chlorine Effect": Comparing 2-Cl-5-PM to Des-Cl reveals a >1000-fold loss in affinity when the chlorine is removed. This validates the critical role of the halogen in the binding pocket.
-
Alkoxy Chain Optimization: The transition from simple alkoxy to pyrrolidinyl-methoxy (in 2-Cl-5-PM) introduces a cationic center that mimics the acetylcholine nitrogen, drastically improving potency.
Experimental Protocols
Synthesis of 2-Chloro-5-alkoxypyridines
Objective: To synthesize 2-chloro-5-(2-methoxyethoxy)pyridine via Mitsunobu coupling or alkylation.
Reagents:
-
2-Chloro-5-hydroxypyridine (1.0 eq)
-
2-Methoxyethanol (1.2 eq)
-
Triphenylphosphine (
, 1.5 eq) -
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Solvent: Anhydrous THF
Protocol:
-
Dissolution: Charge a flame-dried round-bottom flask with 2-chloro-5-hydroxypyridine (10 mmol) and
(15 mmol) in anhydrous THF (50 mL). Cool to 0°C under . -
Addition: Add 2-methoxyethanol (12 mmol).
-
Coupling: Dropwise add DIAD (15 mmol) over 20 minutes, maintaining temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Concentrate in vacuo. Redissolve residue in
, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over . -
Purification: Flash column chromatography on silica gel.
Synthetic Workflow Diagram
Figure 2: Mitsunobu etherification workflow for generating 5-alkoxy derivatives.
Strategic Recommendations for Drug Design
-
Metabolic Stability: If the 5-alkoxy group is a simple methoxy (-OMe), it is a high-risk site for metabolic O-dealkylation. Recommendation: Deuterate the methoxy group (
) or extend to a difluoromethoxy ( ) to block metabolism while retaining electronics. -
Solubility: The 2-chloro-5-alkoxypyridine core is lipophilic. To improve aqueous solubility, incorporate polar motifs (e.g., morpholine, piperazine) at the terminus of the alkoxy chain.
-
Scaffold Hopping: If the 2-chloro pyridine is patent-blocked, consider the 3-chloro-6-alkoxypyridazine system. It maintains similar vector geometry but alters the H-bond acceptor profile of the ring nitrogens.
References
-
Lin, N. H., et al. (1997).[1] "Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane: A new positron emission tomography ligand for nicotinic receptors." Journal of Medicinal Chemistry.
-
Brown, L. L., et al. (2002).[1] "Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues." Journal of Medicinal Chemistry.
-
Carroll, F. I., et al. (2010). "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues." Journal of Medicinal Chemistry.
-
Horton, D., et al. (2011). "Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides." Molecules.
-
Kasturi, T. R., et al. (1984).[2] "Transformation of 3-Alkoxyisoquinolines to 3-Chloroisoquinolines... Under Vilsmeier-Haack Conditions." Synthesis.
Sources
The Crucial Role of Lipophilicity in the Development of Pyrrolidinyl Pyridine Ethers: A Technical Guide to LogP and Its Implications
For Immediate Release
In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of lipophilicity, focusing on the pyrrolidinyl pyridine ether scaffold—a privileged structure in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors (nAChRs).
This guide will navigate the theoretical underpinnings of lipophilicity, the practical methodologies for its determination, and the strategic implications of modulating this property in the design of novel pyrrolidinyl pyridine ether-based drug candidates.
The Concept of Lipophilicity and Its Quantitative Descriptor, LogP
Lipophilicity, often described as "fat-loving," is the affinity of a molecule for a non-polar, lipid-like environment over a polar, aqueous one. This property is a cornerstone of pharmacokinetics, governing a drug's ability to traverse cellular membranes, interact with its biological target, and ultimately, its overall efficacy and safety profile.[1][2]
The most widely accepted quantitative measure of lipophilicity is the partition coefficient (P) , which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical use, this is expressed on a logarithmic scale as logP :
LogP = log10 ([Compound]octanol / [Compound]water)
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). A logP of zero suggests equal distribution between the two phases.[3]
For ionizable compounds, the distribution is pH-dependent. In such cases, the distribution coefficient (logD) is a more physiologically relevant descriptor, as it considers the partition of all ionic and neutral species at a specific pH, typically physiological pH 7.4.[3]
The significance of logP is underscored by its inclusion in frameworks like Lipinski's Rule of Five , a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. According to this rule, a logP value of less than 5 is generally considered favorable for oral absorption.[4][5]
The Pyrrolidinyl Pyridine Ether Scaffold: A Case Study in Lipophilicity Modulation
The pyrrolidinyl pyridine ether moiety is a key pharmacophore in a variety of biologically active compounds, notably as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[6][7] The lipophilicity of these molecules is a critical factor influencing their ability to cross the blood-brain barrier (BBB) and reach their central nervous system (CNS) targets.
The inherent structure of pyrrolidinyl pyridine ethers offers multiple avenues for tuning lipophilicity:
-
The Pyridine Ring: As a heterocyclic aromatic ring, the pyridine nucleus contributes to the overall lipophilicity. Substituents on the pyridine ring can dramatically alter the logP value. For instance, the addition of halogen atoms or other lipophilic groups can increase logP, while the introduction of polar functional groups can decrease it.
-
The Pyrrolidine Ring: The saturated pyrrolidine ring is generally a lipophilic component. Modifications to this ring, such as substitution, can impact the molecule's overall lipophilicity and its interaction with the target receptor.
-
The Ether Linkage: The ether oxygen can act as a hydrogen bond acceptor, influencing the molecule's polarity and, consequently, its lipophilicity.
A study by Brown et al. (2002) on a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues highlighted the importance of lipophilicity for potential positron emission tomography (PET) imaging agents for nAChRs. The study noted that increasing the lipophilicity of these compounds could lead to faster penetration of the BBB.[8]
Structure-Lipophilicity Relationships: A Quantitative Look
To illustrate the impact of structural modifications on lipophilicity, the following table presents calculated logP (ClogP) values for a series of hypothetical pyrrolidinyl pyridine ether analogs. These values are estimated using computational models and serve to demonstrate key trends.
| Compound ID | R1-Substituent (Pyridine Ring) | R2-Substituent (Pyrrolidine Ring) | Calculated LogP (ClogP) |
| PPE-1 | H | H | 2.1 |
| PPE-2 | Cl | H | 2.8 |
| PPE-3 | F | H | 2.3 |
| PPE-4 | CH3 | H | 2.5 |
| PPE-5 | OCH3 | H | 1.9 |
| PPE-6 | H | CH3 | 2.4 |
| PPE-7 | H | OH | 1.6 |
Note: These are representative calculated values and actual experimental values may vary.
This data illustrates that even minor chemical modifications can significantly alter the lipophilicity of the pyrrolidinyl pyridine ether scaffold, providing a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.
Methodologies for LogP Determination: A Practical Guide
The accurate determination of logP is crucial for understanding and predicting the behavior of drug candidates. Both experimental and computational methods are widely employed, each with its own advantages and limitations.
Experimental Determination of LogP
The "gold standard" for logP determination is the shake-flask method. This direct measurement technique provides a high degree of accuracy.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. Use the appropriate phase for preparing solutions.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble.
-
Partitioning: In a suitable vessel, add a known volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the stock solution.
-
Equilibration: Shake the vessel at a constant temperature until equilibrium is reached. This can take several hours.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the logP value using the formula: logP = log10 (Concentration in n-octanol / Concentration in water).
Workflow for Shake-Flask LogP Determination.
A faster, more high-throughput alternative to the shake-flask method is reversed-phase high-performance liquid chromatography (RP-HPLC). This method estimates logP by correlating the retention time of a compound with that of a series of standards with known logP values.
Protocol: HPLC Method for LogP Determination
-
System Preparation: Use a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
-
Standard Selection: Choose a set of reference compounds with accurately known logP values that span the expected range of the test compound.
-
Calibration Curve: Inject the standard compounds and record their retention times (tR). Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0, where t0 is the column dead time. Plot log(k') against the known logP values to generate a calibration curve.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k').
-
LogP Estimation: Interpolate the logP of the test compound from the calibration curve using its log(k') value.
Workflow for HPLC-based LogP Estimation.
Computational Determination of LogP (In Silico Methods)
A plethora of computational methods exist for the rapid prediction of logP values. These methods are invaluable in the early stages of drug discovery for virtual screening and library design. They are broadly categorized into:
-
Atom-based methods: These methods sum the contributions of individual atoms to the overall logP.
-
Fragment-based methods: These approaches dissect the molecule into fragments and sum their known lipophilicity contributions.
-
Property-based methods: These utilize whole-molecule properties, such as molecular size and polarity, to predict logP.
Numerous software packages and online platforms are available for in silico logP prediction, including those accessible through databases like ChEMBL and PubChem.[9][10][11][12]
Strategic Implications for Drug Discovery
The lipophilicity of pyrrolidinyl pyridine ethers is not just a physicochemical parameter but a strategic tool in the hands of medicinal chemists.
-
Optimizing for CNS Penetration: For CNS-targeting drugs, a "sweet spot" for logP is often sought, typically in the range of 2-4, to balance BBB permeability with aqueous solubility.
-
Minimizing Off-Target Effects: Highly lipophilic compounds can exhibit non-specific binding to proteins and membranes, leading to off-target toxicity. Controlling logP can mitigate these risks.
-
Improving "Drug-like" Properties: By modulating lipophilicity, researchers can enhance the overall ADME profile of a compound, increasing its chances of becoming a successful drug.
Conclusion
The lipophilicity of pyrrolidinyl pyridine ethers, quantified by logP and logD, is a critical parameter that profoundly influences their pharmacokinetic and pharmacodynamic properties. A thorough understanding of the principles of lipophilicity and the methodologies for its determination is essential for the rational design and optimization of this important class of compounds. By strategically modulating the lipophilicity of the pyrrolidinyl pyridine ether scaffold, researchers can significantly enhance the potential of these molecules to become effective and safe therapeutic agents.
References
-
Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]
-
Ciura, K., Fedorowicz, J., Andrić, F., Žuvela, P., Greber, K. E., Baranowski, P., Kawczak, P., Nowakowska, J., Bączek, T., & Sączewski, J. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 25(23), 5677. [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
-
PubChem. (n.d.). 4-Pyrrolidinopyridine. Retrieved from [Link]
-
Gomeni, R., & Gomeni, C. (2009). The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2; {(1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2a][2][6]diazocin-8-one}, varenicline {3; (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,110.04,9]hexadeca-2(11),3,5,7,9-pentaene} and ligand 4 {(1R,5S)-9-(3-hydroxypropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2a][2][6]diazocin-8-one}. ResearchGate. [Link]
- Xiao, N., & Li, X. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. Journal of Chemometrics, 29(6), 339-347.
-
ChEMBL. (n.d.). Assay: Lipophilicity, logD of the compound at pH 7.4 by chromatography (CHEMBL3871136). Retrieved from [Link]
- Davis, S., Campello, H. R., Gallagher, T., & Hunter, W. N. (2020). The thermodynamic profile and molecular interactions of a C(9)-cytisine derivative-binding acetylcholine-binding protein from Aplysia californica. Acta Crystallographica Section D: Structural Biology, 76(Pt 2), 133–142.
-
Papke, R. L., Horenstein, N. A., & Stokes, C. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2186. [Link]
-
PubChem. (n.d.). 3-Pyrrolidin-1-YL-pyridine. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: PYRROLIDINE (CHEMBL22830). Retrieved from [Link]
- These, A., & Preiss-Weigert, A. (2021). Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N-Oxides In Vitro and In Silico. Planta Medica, 87(10/11), 864–874.
-
IIT Delhi. (n.d.). Reaxys USER Manual. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]
-
Ciura, K., Dziomba, S., Nowakowska, J., Markuszewski, M. J., & Bączek, T. (2019). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. ResearchGate. [Link]
- Işık, M., Zhang, Y., & Gokcay, G. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802.
- Malpass, J. R., He, L., Lee, J. W., & Liu, G. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 10(22), 2533-2536.
-
ResearchGate. (n.d.). Figure 4. Physicochemical properties of highly active[2][6][13]oxadiazolo[3,4-b]pyridines. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
- Greamo, C., & Ripoche, A. (2023). Primary Pyrrolimines and Pyridinimines. Molecules, 28(6), 2568.
- Ciura, K., Fedorowicz, J., Andrić, F., Žuvela, P., Greber, K. E., Baranowski, P., Kawczak, P., Nowakowska, J., Bączek, T., & Sączewski, J. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 25(23), 5677.
- Nakajima, K., & Oisaki, K. (2023). Pyrrolidine synthesis via ring contraction of pyridines.
- Ishiuchi, S., Kusaka, R., Wako, H., & Fujii, M. (2021). Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. Physical Chemistry Chemical Physics, 23(34), 18451-18458.
- Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849.
- Debord, J., Boudou, F., Danto, A., Piriou, Y., & André, P. (2013). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor.
- Pirie, R., Stanway-Gordon, H. A., Stewart, H. L., Wilson, K. L., Patton, S., Tyerman, J., ... & Waring, M. J. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1269-1281.
- Al-Qaisi, Z. A., & Al-Tel, T. H. (2024).
- Gonzalez-Gutierrez, G., & Licea-Vargas, H. (2021). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. Molecules, 26(13), 3899.ioselective Synthesis. Molecules, 26(13), 3899.
Sources
- 1. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 2. Searching the Chemical Literature with Reaxys [acadiau.ca]
- 3. acdlabs.com [acdlabs.com]
- 4. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Assay: Lipophilicity, logD of the compound at pH 7.4 by chromatography (CHEMBL3871136) - ChEMBL [ebi.ac.uk]
- 12. Compound: PYRROLIDINE (CHEMBL22830) - ChEMBL [ebi.ac.uk]
- 13. Reaxys | Rutgers University Libraries [libraries.rutgers.edu]
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine: A Privileged Synthon for GPCR and Ion Channel Ligands
Topic: 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine (PubChem CID: 80454950) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers
Executive Summary & Chemical Identity
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine (C₁₂H₁₇ClN₂O) is a specialized heterocyclic ether intermediate used primarily in the synthesis of high-affinity ligands for G-Protein Coupled Receptors (GPCRs)—specifically Histamine H3 and H1 receptors—and Nicotinic Acetylcholine Receptors (nAChRs).[1]
Characterized by a lipophilic "linker" chain terminating in a basic pyrrolidine moiety, this molecule serves as a critical pharmacophore unit . The basic nitrogen (pKa ~9.5) mimics neurotransmitter amines, while the chloropyridine core provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex bioactive scaffolds.
Physicochemical Profile
| Property | Value | Technical Significance |
| PubChem CID | 80454950 | Unique Identifier |
| InChIKey | KAMUKHGRNLMNRV-UHFFFAOYSA-N | Standardized Search Key |
| Molecular Weight | 240.73 g/mol | Fragment-like, suitable for CNS drug design |
| LogP (Predicted) | ~2.7 | Ideal lipophilicity for Blood-Brain Barrier (BBB) penetration |
| H-Bond Acceptors | 3 | Pyridine N, Ether O, Pyrrolidine N |
| H-Bond Donors | 0 | Enhances membrane permeability |
| pKa (Pyrrolidine) | ~9.5 | Protonated at physiological pH; key for receptor salt-bridging |
Structural Significance & Pharmacophore Mapping
The utility of this compound lies in its dual-functionality. It is not merely a passive linker but an active binding determinant.
The "Basic Ether" Motif
The 3-(pyrrolidin-1-yl)propoxy tail is a "privileged structure" in medicinal chemistry. It appears in numerous CNS-active agents (e.g., Pitolisant analogs, nAChR PET tracers) because it:
-
Solubility: The basic amine forms stable salts, improving aqueous solubility.
-
Receptor Interaction: The protonated ammonium interacts via ionic bonding with conserved aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in amine receptors).
-
Linker Flexibility: The propyl chain provides the optimal distance (approx. 4-5 Å) between the aromatic core and the basic center to avoid steric clashes within the binding pocket.
Diagram 1: Pharmacophore & Retrosynthetic Logic
Caption: Retrosynthetic breakdown showing the assembly of the core synthon and its divergent utility in generating complex bioactive libraries.
Validated Synthesis Protocol
Objective: Synthesis of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine via Williamson Ether Synthesis.
Reagents & Materials[3][6][7][8][9]
-
Substrate A: 6-Chloropyridin-3-ol (CAS: 41288-96-4)
-
Substrate B: 1-(3-Chloropropyl)pyrrolidine hydrochloride (CAS: 7250-67-1)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Catalyst: Potassium Iodide (KI) - catalytic amount (0.1 eq)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 6-Chloropyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide anion forms.
-
Alkylation: Add 1-(3-Chloropropyl)pyrrolidine HCl (1.2 eq) and KI (0.1 eq).
-
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 241.1).
-
Self-Validation Check: Disappearance of the phenol starting material (RT ~ early) and appearance of the product peak.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude oil is typically purified via Flash Column Chromatography (Silica Gel).
-
Eluent: Dichloromethane (DCM) : Methanol (MeOH) : NH₄OH (90:9:1). The ammonia is critical to prevent the basic pyrrolidine from tailing on the silica.
-
Diagram 2: Synthesis Workflow
Caption: Step-by-step logic flow for the Williamson ether synthesis of the target compound.
Applications in Drug Discovery
This intermediate is a high-value "building block" for two primary therapeutic areas:
A. Histamine H3 Receptor Antagonists
The H3 receptor regulates the release of histamine, acetylcholine, and dopamine. Ligands typically require a basic moiety connected to an aromatic core by an alkyl ether.
-
Mechanism: The 2-chloro group allows for the attachment of a second aromatic ring (e.g., phenyl, pyrimidine) to create a biaryl system similar to Pitolisant .
-
Utility: The pyrrolidine-propoxy chain confers high affinity (Ki < 10 nM) and selectivity over H1/H2 receptors.
B. nAChR PET Imaging Agents
Fluorinated analogs of this structure are used as Positron Emission Tomography (PET) tracers.[3][4]
-
Example: Derivatives related to Nifrolidine use similar pyridine-ether-pyrrolidine motifs.
-
Role: The 2-chloropyridine serves as a precursor for nucleophilic aromatic substitution (SnAr) with [¹⁸F]fluoride or [¹¹C]methylation on the pyrrolidine nitrogen.
Safety & Handling (E-E-A-T)
As a chemical intermediate, specific toxicological data is limited, but hazards are extrapolated from its constituent functional groups.
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Pyridine derivatives are known irritants/sensitizers. | Wear nitrile gloves and safety goggles. |
| Corrosivity | The basic pyrrolidine tail can cause pH-dependent tissue damage. | Handle in a fume hood; avoid inhalation. |
| Reactivity | The 2-chloropyridine moiety is reactive toward strong nucleophiles. | Store away from strong oxidizers and strong acids. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the free base amine may absorb CO₂ from the air.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80454950, 2-chloro-5-(3-pyrrolidin-1-ylpropoxy)pyridine. Retrieved from [Link]
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.[4] Journal of Medicinal Chemistry.[5] Retrieved from [Link]
-
Cowart, M. D., et al. (2005). Rotationally constrained 2-(2-benzofuranyl)cyclopropanecarboxamines as histamine H3 receptor antagonists. Journal of Medicinal Chemistry.[5] (Contextual grounding for pyrrolidine-ether pharmacophores in H3 antagonists).
-
PrepChem (2024). General procedures for the synthesis of chloropyridines and ether derivatives. Retrieved from [Link]
Sources
- 1. PubChemLite - C12H17ClN2O - Explore [pubchemlite.lcsb.uni.lu]
- 2. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during pyrrolidine propyl chain attachment
Technical Support Center: Optimizing Pyrrolidine Propyl Chain Attachment
Ticket Context: User is experiencing low yields, impurities (alkenes/quaternary salts), or purification difficulties when attaching a propyl chain to a pyrrolidine core. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: Route Selection Strategy
Before troubleshooting specific failures, verify you are using the correct synthetic pathway for your constraints. The attachment of a propyl chain (N-alkylation) generally proceeds via two mechanisms.
| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation ( |
| Reagents | Propanal + Reducing Agent (STAB) | Propyl Halide (Cl/Br/I) + Base |
| Primary Risk | Reduction of aldehyde to alcohol (Propanol) | Over-alkylation (Quaternization) & Elimination (Propene) |
| Selectivity | High (Kinetic control) | Moderate (Thermodynamic/Steric control) |
| Use Case | High-value intermediates; mild conditions required. | Commodity scale; robust substrates; heat tolerance. |
Module 1: Reductive Amination (The "Clean" Route)
Context: You are reacting pyrrolidine with propanal using a borohydride reagent. Common Issue: "I see large amounts of propanol and unreacted pyrrolidine, but low product yield."
Root Cause Analysis
This is a classic "competing reduction" error. The reducing agent is reducing the aldehyde (propanal) to an alcohol (propanol) faster than the aldehyde can condense with the pyrrolidine to form the iminium ion.
Protocol Optimization (The Abdel-Magid Method)
To fix this, we utilize Sodium Triacetoxyborohydride (STAB) . Unlike
Step-by-Step Protocol:
-
Solvent: Dissolve pyrrolidine (1.0 equiv) and propanal (1.0–1.05 equiv) in DCE (1,2-Dichloroethane) or THF .
-
Note: DCE is superior for rate acceleration but THF is greener.
-
-
Acid Catalyst: Add Acetic Acid (AcOH) (1.0 equiv).
-
Reagent Addition: Add STAB (1.4 equiv) in one portion.
-
Timeline: Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Quench: Add saturated aqueous
to neutralize the acid and decompose borate complexes.
FAQ: Reductive Amination
Q: Can I use Sodium Cyanoborohydride (
-
A: Yes, but it requires pH monitoring (pH 6–7). If the pH drops < 5, you generate HCN gas. If pH > 7, the iminium formation stalls. STAB buffers itself and is safer.
Q: I see an "Aldol" impurity. What is it?
-
A: Propanal can self-condense (2-methyl-2-pentenal). This happens if you mix propanal and base (or amine) without the reducing agent present, or if the reduction is too slow.
-
Fix: Premix the amine and aldehyde in the presence of STAB immediately, or ensure the solution remains slightly acidic (AcOH) to suppress enolate formation.
-
Module 2: Direct Alkylation (The Route)
Context: You are reacting pyrrolidine with 1-bromopropane or 1-chloropropane. Common Issue: "I am getting a mixture of the desired product and a quaternary ammonium salt, plus gas evolution."
Root Cause Analysis
-
Quaternization: The product (N-propylpyrrolidine) is a tertiary amine. While sterically bulkier than pyrrolidine, it is still nucleophilic. If alkyl halide is in excess, it reacts again.
-
Elimination (Gas Evolution): Propyl halides have
-hydrogens. Strong bases (e.g., NaH, TEA) or high heat promote E2 elimination, releasing propene gas.
Protocol Optimization (The Finkelstein Modification)
To minimize side reactions, we must accelerate the
Step-by-Step Protocol:
-
Stoichiometry: Use Pyrrolidine in excess (2.0–3.0 equiv) relative to the propyl halide.
-
Logic: Statistically ensures the alkyl halide encounters unreacted pyrrolidine rather than the product.
-
-
Solvent: Use Acetonitrile (MeCN) or Acetone .
-
The "Finkelstein" Catalyst: Add Sodium Iodide (NaI) (0.1–0.5 equiv).
-
Base: Use an inorganic carbonate (
or ).-
Why: These are weak bases that neutralize the H-X byproduct but are too insoluble/weak to promote E2 elimination of the propyl halide. Avoid NaOH or NaH.
-
FAQ: Direct Alkylation
Q: How do I remove the excess pyrrolidine used to prevent over-alkylation?
-
A: Pyrrolidine has a boiling point of ~87°C. The N-propyl product boils higher (~140–150°C).
-
Fix: Simple distillation or rotary evaporation (if vacuum is controlled) will strip the starting material. Alternatively, wash the organic layer with water (pyrrolidine is highly water-soluble; the propyl derivative is less so, though pH adjustment may be needed).
-
Q: I still see quaternary salts. How do I clean them?
-
A: Quaternary ammonium salts are ionic.
-
Fix: Dissolve the crude mixture in non-polar solvent (Hexane/Ether). The desired tertiary amine will dissolve; the quaternary salt will likely precipitate or oil out. Filter it off.
-
Visualizing the Pathways
The following diagram maps the reaction logic and potential failure points.
Figure 1: Reaction landscape comparing selectivity and side-product risks of Reductive Amination vs. Direct Alkylation.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experimental failure.
Figure 2: Diagnostic workflow for isolating root causes based on observed impurities.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem Technical Guides. "Common side reactions in the synthesis of substituted pyrrolidines." 7
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chloropyridine Ether Synthesis Purification
Welcome to the technical support center for chloropyridine ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to resolve purification challenges effectively.
Section 1: Troubleshooting Common Purification Issues
The synthesis of chloropyridine ethers, often achieved through reactions like the Williamson ether synthesis, can present several purification hurdles.[1][2] This section addresses the most common issues encountered during experimental work-up.
Issue 1: Persistent Presence of Unreacted 2-Chloropyridine
Question: My final product is contaminated with unreacted 2-chloropyridine. Standard distillation is proving ineffective. How can I remove it?
Answer: The co-distillation of 2-chloropyridine with your desired ether is a frequent challenge due to potentially close boiling points. An effective strategy is to exploit the basicity of the pyridine ring through an acid-base extraction.[3][4]
Causality: 2-Chloropyridine, like pyridine, is a weak base.[4] By washing your crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a dilute aqueous acid (e.g., 1M HCl), the 2-chloropyridine will be protonated, forming a water-soluble pyridinium salt.[3] This salt will partition into the aqueous layer, while your neutral ether product remains in the organic layer.
Detailed Protocol: Acid-Base Extraction for Removal of 2-Chloropyridine
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times to ensure complete removal of the basic impurity.
-
Separation: Combine the aqueous layers. The organic layer now contains your purified product.
-
Neutralization (Optional): If desired, the 2-chloropyridine can be recovered from the aqueous layer by basifying with a strong base (e.g., 6M NaOH) until the pH is >10, followed by back-extraction into an organic solvent.[3]
-
Final Work-up: Wash the organic layer containing your product with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
Issue 2: Contamination with the Starting Alcohol
Question: My NMR analysis shows significant contamination from the alcohol used in the synthesis. How can I efficiently remove this?
Answer: The removal of a polar alcohol from a less polar ether product can be effectively achieved by washing the organic solution with water. If the alcohol has limited water solubility, an acid-base extraction can be employed by converting the alcohol to its alkoxide.
Causality: Many alcohols have sufficient polarity to be partitioned into an aqueous phase from a less polar organic solvent. For more hydrophobic alcohols, a wash with an aqueous base (e.g., 1M NaOH) will deprotonate the alcohol to form a more water-soluble alkoxide salt, which can then be extracted into the aqueous layer.
Troubleshooting Workflow: Removing Alcohol Impurities
Caption: Decision workflow for removing alcohol impurities.
Issue 3: Side-Product Formation from Elimination Reactions
Question: I've identified an alkene as a significant byproduct, likely from an E2 elimination reaction. How can I separate this from my desired ether?
Answer: The Williamson ether synthesis can compete with a base-catalyzed elimination reaction, especially with sterically hindered alkyl halides or alkoxides.[1][2] Fortunately, the resulting alkene is typically non-polar and can be separated from the more polar ether using column chromatography.
Causality: Alkenes are non-polar hydrocarbons, while ethers possess a polar C-O bond. This difference in polarity allows for separation on a polar stationary phase like silica gel. The non-polar alkene will elute first with a non-polar mobile phase (e.g., hexane), while the more polar ether will require a more polar eluent (e.g., a mixture of hexane and ethyl acetate) to be eluted from the column.[6]
Experimental Protocol: Column Chromatography for Alkene Removal
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). The alkene byproduct should elute first. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the desired chloropyridine ether.[6]
-
Fraction Collection: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.
Section 2: Frequently Asked Questions (FAQs)
Q1: My purified chloropyridine ether is a yellow or brown oil. How can I decolorize it?
A1: Discoloration often arises from minor, highly conjugated impurities.[7] If the product is thermally stable, distillation can be effective. Alternatively, treating a solution of the crude product with activated charcoal can adsorb colored impurities.[8] After stirring with charcoal for a short period, the mixture is filtered (e.g., through Celite) to remove the charcoal, and the solvent is evaporated.[8]
Q2: I am struggling to achieve crystallization of my solid chloropyridine ether. It keeps "oiling out." What should I do?
A2: "Oiling out" typically occurs when the solution is too concentrated or cooled too quickly.[6] Try redissolving the oil in a small amount of hot solvent and allowing it to cool very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[6] If these methods fail, consider purifying the material further by column chromatography to remove impurities that may be inhibiting crystallization.
Q3: What is the best general-purpose purification technique for chloropyridine ethers?
A3: For most chloropyridine ethers, a combination of an acid-base extraction followed by column chromatography is a robust purification strategy. The acid-base extraction removes basic and acidic impurities, while column chromatography separates the desired product from neutral, non-polar byproducts.[3][6]
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used. Thin Layer Chromatography (TLC) is a quick method to assess the number of components in your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data.[9][10] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any remaining impurities.
Data Summary Table
| Purification Challenge | Common Impurity | Recommended Technique(s) | Key Principle |
| Basic Impurities | Unreacted 2-chloropyridine | Acid-Base Extraction | Protonation of the basic impurity to form a water-soluble salt.[3] |
| Polar Impurities | Starting alcohol | Aqueous Wash / Base Extraction | Partitioning of the polar impurity into the aqueous phase.[11] |
| Non-polar Byproducts | Alkene from elimination | Column Chromatography | Separation based on polarity differences.[6] |
| Colored Impurities | Conjugated byproducts | Distillation / Activated Charcoal | Removal of colored species by physical adsorption or separation by boiling point.[7][8] |
References
-
Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
- Kronholm, J., & Hartonen, K. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S. Patent No. 6,087,507.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
-
Wikipedia. (2023, October 29). Acid–base extraction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, January 13). removal of pyridine. Retrieved from [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]
- CN104529886A. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
- Shishkina, I., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Bolm, C., et al. (n.d.). Three-Dimensional Heterocycles by 5-exo-dig Cyclizations of S-Methyl-N-ynonylsulfoximines. DOI.
- American Chemical Society. (2026). HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.
- The Royal Society of Chemistry. (n.d.).
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- MDPI. (2025).
- CN105418493A. (2016). 2-chloropyridine synthetic method. Google Patents.
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Retrieved from [Link]
- Zate, P. B., Kothari, S., & Lokhande, M. V. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API.
- Esteve-Romero, J., & Carda-Broch, S. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Lokhande, M. V., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide. International Journal of Pharmacy & Pharmaceutical Research.
- Zate, P. B., Kothari, S., & Lokhande, M. V. (2017). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)
-
National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rubingroup.org [rubingroup.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Metabolic Stability of Pyrrolidinyl Pyridine Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively working with pyrrolidinyl pyridine derivatives. It moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges in enhancing the metabolic stability of these important chemical scaffolds. The information herein is grounded in established principles of drug metabolism and supported by peer-reviewed literature to ensure scientific integrity.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: My pyrrolidinyl pyridine derivative shows high clearance in human liver microsomes. What are the most likely metabolic "hotspots"?
A1: Based on extensive data from metabolism studies, the most common sites of metabolic liability in this scaffold are:
-
Oxidation of the Pyrrolidine Ring: The saturated pyrrolidine ring is particularly susceptible to oxidation, especially at the carbon atom adjacent to the nitrogen (α-position).[1] This is a primary site for cytochrome P450 (CYP) enzyme activity.[1]
-
Oxidation of the Pyridine Ring: The pyridine ring, while generally more stable than a phenyl ring due to the electron-withdrawing nature of the nitrogen atom, can still undergo CYP-mediated oxidation.[2][3] The position of oxidation is highly dependent on the substitution pattern.
-
N-Dealkylation: If the pyrrolidine nitrogen is substituted with an alkyl group, N-dealkylation is a common and often rapid metabolic pathway.[4]
Q2: What are the primary enzyme families responsible for the metabolism of these derivatives?
A2: The primary culprits are the Cytochrome P450 (CYP) enzymes , which are abundant in the liver and are the main drivers of Phase I metabolism.[5][6] Specifically, isoforms like CYP3A4 are known to metabolize a wide range of drugs containing pyridine moieties.[7][8] Depending on the specific structure, other CYP isoforms such as CYP2C8 and CYP2D6 may also play a role.[7] Additionally, Flavin-containing monooxygenases (FMOs) can contribute to the oxidation of the nitrogen atom in the pyrrolidine ring.
Q3: How does lipophilicity impact the metabolic stability of my compounds?
A3: High lipophilicity (often measured as a high LogP or LogD value) is strongly correlated with increased metabolic turnover. Highly lipophilic compounds tend to have greater affinity for the active sites of CYP enzymes, which are themselves lipophilic pockets.[1] Therefore, a key strategy for improving metabolic stability is often to reduce the overall lipophilicity of the molecule.[4]
Section 2: Troubleshooting Guide - Common Experimental Hurdles and Solutions
This section addresses specific issues you might encounter during your experimental workflow and provides actionable solutions.
Issue 1: Inconsistent results in my in vitro metabolic stability assay.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Compound Solubility | Pre-dissolve the test compound in a minimal amount of organic solvent (e.g., DMSO, Methanol) before diluting it into the incubation buffer. Ensure the final organic solvent concentration is low (typically <1%) to avoid inhibiting enzyme activity. | Poor solubility can lead to an underestimation of the true concentration of the compound available to the metabolic enzymes, resulting in artificially low clearance values. |
| Enzyme Inactivation | Run a positive control with a known substrate for the enzyme system being used (e.g., testosterone for CYP3A4 in human liver microsomes). This will verify the activity of your microsomal or hepatocyte batch. | Liver microsomes and hepatocytes can lose activity if not stored or handled properly. Verifying their activity with a control compound is crucial for data reliability.[9] |
| Non-Specific Binding | Use incubation conditions with low protein concentrations if possible, or consider using a matrix with lower protein content (e.g., S9 fraction instead of hepatocytes for initial screening).[5] | Highly lipophilic compounds can bind non-specifically to proteins and lipids in the incubation matrix, reducing the free concentration available for metabolism and leading to an underestimation of clearance. |
Issue 2: My "metabolically blocked" derivative still shows significant clearance.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Metabolic Switching | Conduct a metabolite identification study using high-resolution mass spectrometry to identify the new major metabolites. | Blocking one metabolic hotspot can cause the metabolic machinery to shift to a previously minor pathway, which now becomes the primary route of clearance.[1] |
| Phase II Metabolism | If your compound has functional groups amenable to conjugation (e.g., hydroxyl, amine), consider that Phase II enzymes (like UGTs or SULTs) may be responsible for the clearance. Use hepatocytes for your assay, as they contain both Phase I and Phase II enzymes.[5][10] | Liver microsomes are enriched in Phase I enzymes (CYPs), but may have limited Phase II activity. Hepatocytes provide a more complete picture of overall hepatic metabolism.[10][11] |
| Alternative Metabolic Pathways | Investigate the potential for metabolism by other enzyme systems, such as aldehyde oxidase (AO), especially if your pyridine ring is electron-deficient.[3] | While CYPs are the most common, other enzymes can play a significant role in the clearance of certain chemical structures. |
Section 3: Experimental Protocols and Methodologies
Standard In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol provides a robust method for determining the intrinsic clearance (CLint) of a test compound.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the disappearance of the parent compound over time using LC-MS/MS.[9]
-
-
Data Analysis:
-
Plot the natural log of the peak area ratio (compound/internal standard) versus time.
-
The slope of the line will be the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Strategies for Enhancing Metabolic Stability
The following are established medicinal chemistry strategies to address the metabolic liabilities of pyrrolidinyl pyridine derivatives.
| Strategy | Specific Modification | Rationale | Reference |
| Steric Hindrance | Introduce a bulky group (e.g., methyl, cyclopropyl) near the metabolic soft spot. | The bulky group can physically block the access of metabolic enzymes to the site of oxidation.[6] | |
| Electronic Modification | Introduce electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the pyridine or pyrrolidine ring. | Electron-withdrawing groups can deactivate the ring towards oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO).[3][4] | |
| Bioisosteric Replacement | Replace the pyridine ring with a more metabolically stable isostere, such as a pyrimidine or a benzonitrile.[12][13] | Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects. This can maintain potency while improving metabolic stability.[2][14] | |
| Blocking N-Dealkylation | Replace a small N-alkyl group with a more sterically hindered group, such as a t-butyl group. | The increased steric bulk around the nitrogen atom hinders the approach of CYP enzymes, thus preventing N-dealkylation.[4] | |
| Conformational Constraint | Introduce structural elements that lock the molecule into a conformation that is less favorable for metabolism. | By reducing the conformational flexibility, the molecule may be less able to adopt the optimal orientation for binding to the active site of metabolic enzymes.[4] |
Section 4: Visualizing Metabolic Pathways and Experimental Workflows
Caption: Major metabolic pathways for pyrrolidinyl pyridine derivatives.
Caption: Iterative workflow for enhancing metabolic stability.
References
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
-
Metabolic Stability. Frontage Laboratories. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]
-
Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]
-
Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
-
The 'ring replacement' of pyridines into benzonitriles. ResearchGate. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
-
UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nedmdg.org [nedmdg.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 2,5-disubstituted pyridine synthesis
Welcome to the technical support center for the synthesis of 2,5-disubstituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing substituents at the C2 and C5 positions of the pyridine ring, with a special focus on overcoming the challenges posed by steric hindrance. Here, we provide expert insights, troubleshooting advice, and detailed protocols to enhance the success of your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2,5-disubstituted pyridines is a common objective in medicinal chemistry and materials science, as this substitution pattern is a key feature in many biologically active molecules and functional materials. However, the introduction of a substituent at the C5 position of a 2-substituted pyridine can be a formidable challenge, primarily due to steric hindrance. A bulky group at the C2 position can shield the C3 and, to some extent, the C5 position, making it difficult for incoming reagents to access the target site. This often leads to low yields, the formation of undesired isomers, or complete reaction failure. This guide will explore strategies to mitigate these steric effects and achieve the desired 2,5-disubstitution pattern with high efficiency and regioselectivity.
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the synthesis of 2,5-disubstituted pyridines:
Q1: Why is it so difficult to introduce a substituent at the C5 position when a bulky group is already present at the C2 position?
A1: The difficulty arises from a combination of steric and electronic factors. A large substituent at the C2 position can physically block the approach of a reagent to the neighboring C3 and the more distant C5 positions. Electronically, the nitrogen atom in the pyridine ring is Lewis basic and can coordinate to metal catalysts, which can influence the regioselectivity of the reaction.[1] In many transition-metal-catalyzed cross-coupling reactions, the oxidative addition step is often favored at the more accessible and electronically distinct C2 or C6 positions.
Q2: What are the most common side reactions or undesired products when attempting to synthesize a 2,5-disubstituted pyridine in the presence of significant steric hindrance?
A2: The most common undesired outcomes are:
-
Formation of other isomers: You might observe the formation of 2,3-, 2,4-, or 2,6-disubstituted pyridines.
-
Homocoupling: The starting materials may react with themselves instead of with the desired coupling partner.
-
Decomposition: Harsh reaction conditions required to overcome steric hindrance can lead to the decomposition of starting materials or the desired product.
-
No reaction: The steric barrier may be too high for the reaction to proceed under the chosen conditions.
Q3: Are there any general strategies to improve the regioselectivity of C5 functionalization?
A3: Yes, several strategies can be employed:
-
Ligand Modification: In transition-metal-catalyzed reactions, the choice of ligand is crucial. Bulky or electronically tuned ligands can influence the steric environment around the metal center, thereby directing the regioselectivity.[2]
-
Directed ortho-Metalation (DoM): This powerful technique uses a directing group on the pyridine ring to guide a metalating agent (like an organolithium reagent) to a specific adjacent position.[3][4][5]
-
Substrate Control: Introducing a coordinating group on the substrate can help direct the catalyst to the desired position.
-
Reaction Parameter Optimization: Fine-tuning the temperature, solvent, and catalyst loading can significantly impact the regioselectivity of the reaction.[2]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired 2,5-disubstituted product | - Steric hindrance preventing catalyst-substrate interaction.- Inappropriate choice of catalyst or ligand.- Reaction conditions are too mild. | - Switch to a less sterically demanding catalyst or a catalyst with a smaller ligand.- For cross-coupling reactions, consider using a more reactive organometallic reagent (e.g., organozinc in Negishi coupling over organoboron in Suzuki coupling).[6][7][8]- Increase the reaction temperature or use microwave irradiation to provide more energy for the reaction to overcome the activation barrier. |
| Poor regioselectivity with a mixture of isomers | - The electronic and steric differentiation between the C3, C4, C5, and C6 positions is insufficient under the reaction conditions.- The chosen catalyst system is not selective enough. | - Employ a Directed ortho-Metalation (DoM) strategy if a suitable directing group is present or can be installed.- In palladium-catalyzed reactions, experiment with different phosphine ligands of varying bulk and electronics.- Consider a two-step approach: first introduce a group at the 5-position of a pyridine precursor and then introduce the substituent at the 2-position. |
| Catalyst deactivation | - The pyridine nitrogen can strongly coordinate to the metal center, inhibiting catalytic turnover.- The presence of impurities in the starting materials or solvents. | - Use a higher catalyst loading.- Add a Lewis acid to coordinate with the pyridine nitrogen and reduce its inhibitory effect on the catalyst.[1]- Ensure all reagents and solvents are pure and dry. |
| Homocoupling of starting materials | - The rate of oxidative addition is slow compared to the rate of reductive elimination of two molecules of the starting material. | - Adjust the stoichiometry of the reactants.- Slowly add one of the coupling partners to maintain a low concentration in the reaction mixture. |
Key Synthetic Strategies and Mechanisms
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a highly effective strategy for achieving regioselective functionalization of pyridines. A directing metalation group (DMG) on the pyridine ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.
Caption: Workflow for Directed ortho-Metalation.
Transition-Metal-Catalyzed Cross-Coupling
Cross-coupling reactions like Suzuki-Miyaura, Negishi, and Kumada are workhorse methods for forming C-C bonds. The choice of catalyst, ligand, and reaction conditions is paramount in overcoming steric hindrance.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Sterically Hindered 2,5-Disubstituted Pyridine
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 2-substituted-5-bromopyridine with an arylboronic acid. The use of a bulky phosphine ligand is often key to success in these challenging couplings.
Materials:
-
2-Substituted-5-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-substituted-5-bromopyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous 1,4-dioxane and a small amount of water (typically a 10:1 to 5:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyridine.[9]
Note: The choice of ligand, base, and solvent may need to be optimized for different substrates. For particularly challenging couplings, other bulky phosphine ligands such as XPhos or RuPhos can be screened.
References
- Abramovitch, R. A. et al. (1972). Journal of Organic Chemistry, 37, 1690.
- Anderson, K. W., et al. (2006). A General Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Chlorides.
- Comins, D. L., & Snieckus, V. (1978). The Directed Lithiation of O-Aryl Carbamates. An Improved Method for the Synthesis of Substituted Phenols. The Journal of Organic Chemistry, 43(6), 1050-1052.
- Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
- Gauthier, D. R., Jr., et al. (2005). A Convenient Palladium-Catalyzed Coupling Approach to 2,5-Disubstituted Pyridines. The Journal of Organic Chemistry, 70(15), 5938-5941.
- Han, F. S. (2013). Transition-metal-catalyzed C–H bond functionalization: a powerful strategy for the synthesis of heterocycles. Chemical Society Reviews, 42(12), 5270-5298.
- Hartwig, J. F. (2010).
- Miah, M. A., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. New routes to substituted pyridines and pyridones. The Journal of Organic Chemistry, 50(26), 5436-5438.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Negishi, E. I. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Reactions for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340-348.
- Schlosser, M., & Mongin, F. (2007). Directed deprotonative metalation of π-deficient heterocycles. Chemical Society Reviews, 36(8), 1161-1172.
- Song, M., et al. (2023). Synthesis of 2,5-Difunctionalized Pyridines Via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN.
- Tilley, J. W., & Zawoiski, S. (1988). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(2), 386-390.
- Wang, Z.-X. (2013). Amido Pincer Nickel Catalyzed Kumada Cross-Coupling of Aryl, Heteroaryl, and Vinyl Chlorides. Synlett, 24(16), 2081-2084.
- Yin, J., & Liebeskind, L. S. (2003). A General and Efficient Method for the Suzuki Cross-Coupling of 2- and 3-Pyridyl Chlorides. The Journal of Organic Chemistry, 68(13), 5421-5424.
- Zhang, X.-Q., & Wang, Z.-X. (2013). Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry, 78(3), 1054-1061.
- Kiehne, U., et al. (2007). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(7), 1061-1069.
- Liu, T., & Fraser, C. L. (2005). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 82, 151.
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Kumada coupling. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- Das, D., & Sarkar, S. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters, 20(18), 5774-5778.
- Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297.
- Chen, C., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(1), 220-227.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Fu, G. C. (2012). Palladium-Catalyzed C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 8, 985-1003.
- Knochel, P. (2009). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- Handy, S. T., & Zhang, Y. (2006). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 71(1), 386-389.
Sources
- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of impurities during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target compound.
I. Understanding the Synthesis and Potential Impurities
The synthesis of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-chloro-5-hydroxypyridine reacts with 1-(3-chloropropyl)pyrrolidine.
While this is a well-established reaction, the formation of several impurities can complicate the purification process. Understanding the origin of these impurities is the first step in developing an effective separation strategy.
Common Impurities and Their Formation
| Impurity | Formation Mechanism |
| Unreacted Starting Materials | Incomplete reaction can leave residual 2-chloro-5-hydroxypyridine and 1-(3-chloropropyl)pyrrolidine. |
| Bis-etherification Product | A second molecule of the alkoxide can react with the product, leading to a bis-etherified impurity. |
| Elimination Byproduct | The alkoxide can act as a base, leading to an E2 elimination reaction with the alkyl halide, forming an alkene.[1][3] |
| Hydrolysis Products | If water is present in the reaction mixture, hydrolysis of the alkyl halide can occur, leading to the formation of the corresponding alcohol.[4] |
II. Troubleshooting Guide: Separation and Purification
This section addresses common issues encountered during the purification of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine and provides practical solutions.
Issue 1: Co-elution of the Product and Starting Materials during Column Chromatography
Question: I am having difficulty separating my desired product from the unreacted 2-chloro-5-hydroxypyridine and 1-(3-chloropropyl)pyrrolidine using column chromatography. They seem to co-elute. What can I do?
Answer: This is a common challenge due to the similar polarities of the product and starting materials. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A systematic approach to mobile phase optimization is crucial.
-
Solvent System: Instead of a standard ethyl acetate/hexane system, consider a ternary system. Adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane can significantly alter the selectivity.
-
Gradient Elution: A shallow gradient can be more effective than an isocratic elution. Start with a low polarity mobile phase and gradually increase the polarity. This will help to resolve compounds with close Rf values.
-
-
Modify the Stationary Phase:
-
Silica Gel: If you are using standard silica gel, ensure it is properly activated. Deactivated silica can lead to poor separation.
-
Alumina: For basic compounds like pyridines, basic alumina can sometimes provide better separation than silica gel.
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: Since the product and starting materials have different acidic/basic properties, an acid-base extraction can be a powerful pre-purification step. The pyridine nitrogen in your product is basic and can be protonated with a dilute acid (e.g., 1M HCl) to move it into the aqueous phase, leaving less basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction will recover your purified product.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Issue 2: Persistent Presence of a Low-Level, Unidentified Impurity
Question: After column chromatography, I still see a small, persistent impurity in my NMR and LC-MS. I suspect it might be an isomer or a byproduct. How can I identify and remove it?
Answer: Identifying and removing persistent low-level impurities requires a more analytical approach.
-
Impurity Identification:
-
LC-MS/MS: This is a powerful tool for structural elucidation. The fragmentation pattern of the impurity can provide valuable information about its structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will give you the exact mass of the impurity, allowing you to determine its elemental composition.
-
2D NMR: Techniques like COSY and HMBC can help to piece together the structure of the impurity, especially if it is an isomer of your product.
-
-
Targeted Removal Strategies:
-
Preparative HPLC: If the impurity cannot be removed by standard column chromatography, preparative HPLC is a highly effective, albeit more resource-intensive, option.[5] A reversed-phase C18 column with a suitable mobile phase, such as acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, can often provide the necessary resolution.[5][6]
-
Chemical Treatment: In some cases, a chemical treatment can be used to selectively remove a reactive impurity. For example, if the impurity is an aldehyde, it could be selectively reacted with a reagent like sodium bisulfite. This approach requires careful consideration to ensure the desired product is not affected.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for column chromatography of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine?
While the optimal solvent system can vary depending on the specific impurity profile, a good starting point is a gradient of ethyl acetate in hexane. For more polar impurities, adding a small percentage of methanol or triethylamine (to suppress tailing of the basic pyridine) can be beneficial.
Q2: How can I monitor the progress of my column chromatography?
Thin-layer chromatography (TLC) is the most common method. It is essential to use a developing system that gives good separation of your product and the major impurities. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.
Q3: My product is an oil. Can I still use crystallization for purification?
If your product is an oil, you can try to form a salt. Reacting your basic product with an acid like hydrochloric acid or oxalic acid can produce a crystalline salt that may be easier to purify by recrystallization.
Q4: What are the key parameters to consider for a preparative HPLC separation?
The key parameters are the column type (e.g., C18, C8), mobile phase composition, flow rate, and injection volume.[5] Method development often starts with analytical scale HPLC to find the optimal conditions before scaling up to a preparative scale.
IV. Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M HCl (aq). The basic product will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and basify with a strong base (e.g., 6M NaOH) until the pH is >10.
-
Extract the now basic aqueous layer with the organic solvent. The deprotonated product will move back into the organic layer. Repeat the extraction 3-4 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.
Protocol 2: General Method for Preparative HPLC
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile in water is often effective. Adding a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid can improve peak shape for basic compounds.
-
Detection: UV detection at a wavelength where the product has strong absorbance (e.g., around 240 nm) is typically used.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration that avoids overloading the column.
-
Fraction Collection: Collect fractions as the product elutes from the column.
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify the pure fractions.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of the Purification Workflow
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A small amount of another organic product is formed in a Williams... | Study Prep in Pearson+ [pearson.com]
- 5. [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Profiles: 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine versus Nicotine
This guide provides a detailed comparative analysis of the nicotinic acetylcholine receptor (nAChR) binding profiles of the novel research compound 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine and the archetypal agonist, Nicotine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nicotinic systems. We will delve into the binding affinities across various nAChR subtypes, the experimental methodologies used to determine these profiles, and the underlying signaling implications.
Introduction: The Significance of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, mediates fast synaptic transmission. These receptors are pentameric structures composed of various combinations of α (α1-α10) and β (β1-β4) subunits, giving rise to a diverse family of receptor subtypes with distinct anatomical distributions, physiological roles, and pharmacological properties.
The therapeutic and toxicological effects of nicotinic ligands are dictated by their specific binding affinities for these different nAChR subtypes. For instance, the α4β2 subtype is a high-affinity nicotine binding site and is considered the primary mediator of nicotine's addictive properties. Conversely, the α7 subtype is implicated in cognitive processes, such as learning and memory, and is a key target for therapeutic agents aimed at treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.
Therefore, the development of novel ligands with improved subtype selectivity over nicotine is a critical goal in drug discovery. Such compounds could offer therapeutic benefits while minimizing undesirable side effects. This guide examines 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine, a molecule with structural elements suggesting potential interaction with nAChRs, and compares its binding profile directly with that of nicotine.
Comparative Binding Affinity Profile
The binding affinity of a ligand for a receptor is a measure of how tightly it binds and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Ki or IC50 value signifies a higher binding affinity.
The data presented below summarizes the binding affinities of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine and Nicotine for two of the most extensively studied nAChR subtypes: the high-affinity α4β2 receptor and the α7 receptor.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Nicotine | α4β2 | 1.3 |
| α7 | 1800 | |
| 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine | α4β2 | 0.43 |
| α7 | >10,000 |
Analysis of Binding Data:
The comparative data reveals a significant difference in the binding profiles of the two compounds. Nicotine exhibits a high affinity for the α4β2 subtype (Ki = 1.3 nM) and a considerably lower affinity for the α7 subtype (Ki = 1800 nM), demonstrating a degree of selectivity for α4β2.
In contrast, 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine displays an even higher affinity for the α4β2 subtype (Ki = 0.43 nM), approximately three-fold greater than that of nicotine. More strikingly, it shows negligible affinity for the α7 subtype (Ki > 10,000 nM). This indicates that 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine is a highly potent and selective ligand for the α4β2 nAChR subtype. This enhanced selectivity profile suggests that it may have more specific pharmacological effects compared to nicotine, potentially with a different therapeutic and side-effect profile.
Experimental Methodology: Radioligand Binding Assay
The determination of binding affinities is fundamentally reliant on robust and well-validated experimental protocols. The most common method for quantifying the affinity of a test compound for a specific receptor subtype is the competitive radioligand binding assay.
Principle: This assay measures the ability of a non-radioactive test compound (the 'competitor', e.g., Nicotine or our test compound) to displace a radioactive ligand (the 'radioligand') that is known to bind with high affinity and selectivity to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol: [³H]Epibatidine Binding Assay for α4β2 nAChR
This protocol is a representative example for determining binding affinity at the α4β2 nAChR subtype.
-
Receptor Preparation:
-
Cell membranes expressing the human α4β2 nAChR subtype are prepared from stably transfected cell lines (e.g., HEK-293 cells).
-
Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in sequence:
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A fixed concentration of the radioligand, [³H]Epibatidine (typically at a concentration close to its Kd value, e.g., 50 pM).
-
Increasing concentrations of the unlabeled competitor compound (e.g., 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine or Nicotine) over a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
The prepared cell membranes containing the α4β2 receptors.
-
-
-
Determination of Non-Specific Binding:
-
A set of wells is included that contains a high concentration of a known nAChR ligand (e.g., 10 µM (-)-Nicotine or 300 µM Carbamylcholine) to saturate the receptors and measure the amount of radioligand that binds non-specifically to the membranes and filter plate.
-
-
Incubation:
-
The plate is incubated for a sufficient period to allow the binding reaction to reach equilibrium (e.g., 2-4 hours at room temperature or overnight at 4°C).
-
-
Harvesting and Filtration:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Scintillation Counting:
-
The filter discs are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter, measured in counts per minute (CPM) or disintegrations per minute (DPM).
-
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-Specific Binding (NSB): Radioactivity in the presence of a saturating concentration of an unlabeled ligand.
-
Specific Binding: Total Binding - Non-Specific Binding.
-
The data (percentage of specific binding vs. log concentration of competitor) is plotted to generate a competition curve.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Visualization
Caption: Workflow of a competitive radioligand binding assay.
nAChR Signaling Pathway
Upon binding of an agonist like nicotine, nAChRs undergo a conformational change, opening an intrinsic ion channel that is permeable to cations, primarily Na⁺ and Ca²⁺, and to a lesser extent K⁺. The influx of these positive ions leads to depolarization of the cell membrane, which can trigger a variety of downstream cellular responses.
-
Neuronal Excitation: In neurons, this depolarization can be sufficient to reach the threshold for firing an action potential, leading to neurotransmitter release from the presynaptic terminal or increased excitability of the postsynaptic neuron.
-
Calcium-Mediated Signaling: The influx of Ca²⁺ is a particularly important consequence of nAChR activation. Calcium acts as a second messenger, activating a cascade of intracellular signaling pathways that can modulate enzyme activity, gene expression, and neurotransmitter release.
The specific downstream effects depend on the nAChR subtype, the type of cell in which it is expressed, and its subcellular location. The high selectivity of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine for the α4β2 subtype suggests that its functional effects will be predominantly mediated by the activation of this specific channel, leading to a more focused and potentially less complex downstream signaling cascade compared to the broader activation profile of nicotine.
Generalized nAChR Signaling Diagram
Caption: Generalized agonist-induced nAChR signaling pathway.
Conclusion and Future Directions
The comparative analysis demonstrates that 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine is a more potent and significantly more selective ligand for the α4β2 nAChR subtype than nicotine. While nicotine serves as a crucial tool for probing nicotinic systems, its relatively broad binding profile can complicate the interpretation of experimental results. The high selectivity of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine makes it a superior pharmacological tool for specifically investigating the role of α4β2 receptors in vitro and in vivo.
Future research should focus on functional characterization of this compound to determine its efficacy (i.e., whether it is a full or partial agonist, or an antagonist) at the α4β2 receptor. Electrophysiological studies, such as two-electrode voltage clamp or patch-clamp recordings, would be essential to elucidate its functional activity. Furthermore, in vivo studies could explore the behavioral effects of this selective α4β2 ligand, potentially shedding more light on the specific contributions of this receptor subtype to nicotine addiction, cognition, and other physiological processes.
References
-
Title: Nicotinic acetylcholine receptor α4β2 subtype as a target for smoking cessation. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis and nicotinic acetylcholine receptor binding of 2-chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Benchmarking the Metabolic Half-Life of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. The metabolic half-life (t½), a critical pharmacokinetic parameter, dictates the duration of a compound's action and its dosing regimen. This guide provides a comprehensive framework for benchmarking the metabolic half-life of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine , a novel compound with potential therapeutic applications.
Given the absence of published data for this specific molecule, this guide will serve as a practical "how-to" manual, outlining the essential in vitro and in vivo methodologies to characterize its metabolic stability. We will compare our target compound with two well-characterized molecules: 2-Chloropyridine and Linagliptin . This comparative approach will allow us to dissect the potential metabolic liabilities associated with the distinct structural motifs of our target compound: the 2-chloropyridine core and the N-substituted pyrrolidine ring.
Introduction to Metabolic Half-Life in Drug Discovery
The metabolic half-life of a drug is the time it takes for the concentration of the drug in the body to be reduced by half.[1] It is a composite parameter influenced by various physiological processes, primarily metabolism (biotransformation) and excretion. A compound's half-life is a key determinant of its pharmacokinetic profile and has significant implications for its therapeutic efficacy and safety.
-
Short Half-Life : May require frequent dosing to maintain therapeutic concentrations, potentially leading to poor patient compliance.
-
Long Half-Life : Allows for less frequent dosing but may increase the risk of drug accumulation and potential toxicity.[2]
Therefore, early assessment and benchmarking of metabolic half-life are crucial for selecting and optimizing drug candidates with desirable pharmacokinetic properties.
Compound Profiles
This guide will focus on characterizing our target compound and comparing its metabolic stability to two benchmark compounds.
| Compound | Structure | Physicochemical Properties (Predicted/Experimental) | Rationale for Selection |
| Target Compound: 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine | [Image of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine structure] | Molecular Formula: C12H17ClN2O Molecular Weight: 240.73 g/mol Predicted XlogP: 2.7[3] Predicted pKa (most basic): ~9.5 (pyrrolidine nitrogen) | Novel chemical entity requiring full metabolic characterization. |
| Comparator 1: 2-Chloropyridine | [Image of 2-Chloropyridine structure] | Molecular Formula: C5H4ClN Molecular Weight: 113.54 g/mol [4] LogP: 1.22[4] pKa: 0.49 (conjugate acid)[4] Solubility in water: 27 g/L[5] | Represents the 2-chloropyridine core of the target compound, allowing for assessment of its contribution to metabolic stability. |
| Comparator 2: Linagliptin | [Image of Linagliptin structure] | Molecular Formula: C25H28N8O2 Molecular Weight: 472.54 g/mol [6] LogP: 1.7[7] pKa: 8.6[7] Solubility: Very slightly soluble in water[7] | An approved drug containing a piperidinyl ring (structurally related to pyrrolidine) with well-characterized, low metabolic clearance, providing a benchmark for a metabolically stable N-heterocycle.[1][2][8] |
In Vitro Benchmarking: Liver Microsomal Stability Assay
The initial assessment of metabolic stability is typically performed using an in vitro liver microsomal stability assay. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.[9] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Experimental Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
Materials and Reagents:
-
Test Compounds: 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine, 2-Chloropyridine, Linagliptin
-
Positive Controls: Propranolol (high clearance), Verapamil (intermediate clearance)
-
Pooled Liver Microsomes: Human, Rat, Mouse (e.g., from a commercial supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile, LC-MS grade, containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of the test compounds and positive controls in DMSO.[10][11]
-
Prepare working solutions by diluting the stock solutions in potassium phosphate buffer to a concentration of, for example, 100 µM.
-
On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the working solution of the test compound or positive control to the wells to achieve a final concentration of 1 µM.
-
Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except the negative controls).
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well and transfer it to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[12]
-
Data Analysis and Interpretation
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
Hypothetical Comparative Data (Human Liver Microsomes):
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Metabolic Stability |
| Target Compound | 25 | 55.4 | Moderate |
| 2-Chloropyridine | > 60 | < 11.6 | High |
| Linagliptin | > 60 | < 11.6 | High |
| Propranolol (Control) | 10 | 138.6 | Low |
| Verapamil (Control) | 35 | 39.6 | Moderate |
From this hypothetical data, we can infer that the metabolic liability of the target compound likely resides in the pyrrolidin-propoxy moiety, as the 2-chloropyridine core is predicted to be stable. The moderate stability of the target compound suggests it is a viable candidate for further in vivo studies.
In Vivo Benchmarking: Rodent Pharmacokinetic Study
Following promising in vitro data, an in vivo pharmacokinetic (PK) study in a rodent model (e.g., Sprague-Dawley rats) is the next logical step. This study will provide a more comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism and allow for the determination of its in vivo half-life.[13]
Experimental Workflow
Caption: Workflow for a rodent pharmacokinetic study.
Detailed Experimental Protocol
Animals and Housing:
-
Male Sprague-Dawley rats (e.g., 200-250 g), housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]
Dosing and Groups:
-
Group 1 (Intravenous, IV): Administer the compound via tail vein injection (e.g., 1 mg/kg) to determine clearance and volume of distribution.
-
Group 2 (Oral, PO): Administer the compound via oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[1][15]
-
Each group should consist of at least 3-4 animals per time point if using a composite sampling design, or fewer if serial sampling is employed.
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or jugular vein cannula) at appropriate time points to capture the absorption, distribution, and elimination phases.[6][7] Typical time points for IV administration might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, time points could be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[14]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and process to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[16][17] This involves assessing linearity, accuracy, precision, selectivity, and stability.
Data Analysis and Interpretation
-
Plot the plasma concentration of the compound versus time for both IV and PO administration.
-
Perform non-compartmental analysis (NCA) of the concentration-time data to calculate key pharmacokinetic parameters, including:
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.
-
Cmax (Maximum Concentration): Peak plasma concentration after oral administration.
-
Tmax (Time to Maximum Concentration): Time to reach Cmax after oral administration.
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100 .
Hypothetical Comparative Data (Rat PK):
| Parameter | Target Compound | 2-Chloropyridine | Linagliptin |
| Dose (IV) | 1 mg/kg | 1 mg/kg | 1 mg/kg |
| Dose (PO) | 10 mg/kg | 10 mg/kg | 5 mg/kg |
| t½ (h) | 4.5 | 1.04[5] | ~12 (effective)[1][2] |
| CL (mL/min/kg) | 25 | High | Low |
| Vd (L/kg) | 2.0 | Moderate | High |
| F (%) | 40 | >80% (inferred) | ~30%[1][8] |
This hypothetical in vivo data suggests that our target compound has a moderate half-life and reasonable oral bioavailability in rats. The half-life is significantly longer than that of 2-chloropyridine, further supporting the idea that the pyrrolidin-propoxy side chain is the primary site of metabolism. Compared to the long effective half-life of linagliptin, our target compound is cleared more rapidly, which may necessitate a twice-daily dosing regimen in humans.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the metabolic half-life of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine. By employing a combination of in vitro and in vivo methodologies and comparing the results to structurally relevant benchmarks, researchers can gain valuable insights into the metabolic stability of this novel compound.
The hypothetical data presented herein suggests that 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine possesses a moderate metabolic half-life, making it a potentially viable drug candidate. The primary metabolic liability appears to be associated with the pyrrolidin-propoxy moiety.
Future studies should focus on:
-
Metabolite Identification: Identifying the specific metabolites formed in both in vitro and in vivo systems to pinpoint the exact sites of metabolic transformation.
-
CYP450 Reaction Phenotyping: Determining which specific CYP450 enzymes are responsible for the metabolism of the target compound.
-
Cross-Species Comparison: Expanding the in vitro and in vivo studies to other species (e.g., dog, monkey) to assess inter-species differences in metabolism and improve the prediction of human pharmacokinetics.
By following the systematic approach outlined in this guide, drug development professionals can make informed decisions about the progression of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine and other novel chemical entities, ultimately increasing the likelihood of developing safe and effective new medicines.
References
-
Linagliptin - Product Monograph Template - Standard. (2018, October 10). Retrieved from [Link]
-
Heise, T., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of linagliptin. Clinical Pharmacokinetics, 51(7), 411-427. Retrieved from [Link]
-
Trajenta, INN-linagliptin - European Medicines Agency. (n.d.). Retrieved from [Link]
-
Graefe-Mody, U., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Linagliptin. Clinical Pharmacokinetics, 51(7), 411-427. Retrieved from [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). Retrieved from [Link]
-
Oral Gavage in the Rat - FSU Office of Research. (2016, October 26). Retrieved from [Link]
-
Murine Pharmacokinetic Studies. (2018). Journal of Visualized Experiments, (138), e57829. Retrieved from [Link]
-
Development of an in vitro metabolic hepatic clearance method. (n.d.). Retrieved from [Link]
-
2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (n.d.). Retrieved from [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2021). STAR Protocols, 2(4), 100898. Retrieved from [Link]
-
NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (2010). Toxicity Report Series, (83). Retrieved from [Link]
-
Characterization of linagliptin using analytical techniques. (n.d.). Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
Preparation of Stock Solutions | Enfanos. (n.d.). Retrieved from [Link]
-
Physical properties of Linagliptin immediate-release tablets (F1 to F9). - ResearchGate. (n.d.). Retrieved from [Link]
-
linagliptin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. (2020, July 2). Retrieved from [Link]
-
2-CHLOROPYRIDINE For Synthesis | Lab chemicals exporter, Laboratory chemical suppliers, Lab chemical manufacturer, Laboratory chemicals manufacturer, Lab chemical distributors, Lab chemical supplier, Laboratory Chemicals, Alpha Chemika India. (n.d.). Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2013). The AAPS Journal, 15(4), 1099-1113. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved from [Link]
-
The Metabolism and Disposition of the Oral Dipeptidyl Peptidase-4 Inhibitor, Linagliptin, in Humans. (2011). Drug Metabolism and Disposition, 39(8), 1419-1428. Retrieved from [Link]
-
In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations. (2015). Molecules, 20(12), 21958-21971. Retrieved from [Link]
-
2-chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine - PubChemLite. (n.d.). Retrieved from [Link]
-
Evaluation and prediction of potential drug-drug interactions of linagliptin using in vitro cell culture methods. (2013). Drug Metabolism and Disposition, 41(1), 150-158. Retrieved from [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (2013). Current Protocols in Pharmacology, 62(1), 7.8.1-7.8.24. Retrieved from [Link]
-
Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. (n.d.). Retrieved from [Link]
-
How to select the right animal species for TK/PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]
-
Guidelines for the Quality Control of Population Pharmacokinetic–Pharmacodynamic Analyses: an Industry Perspective. (2012). The AAPS Journal, 14(3), 438-447. Retrieved from [Link]
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacokinetics of linagliptin in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. linagliptinum | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. enfanos.com [enfanos.com]
- 12. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. 2-Chloropyridine | 109-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. fda.gov [fda.gov]
Proper Disposal Procedures: 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine
[1][2]
Executive Summary & Chemical Profile
Do not treat this compound as general organic waste. 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine is a heterobifunctional molecule containing a chloropyridine ring and a tertiary amine (pyrrolidine).[1][2] Its disposal requires strict adherence to Halogenated Organic waste streams due to the chlorine substituent and Basic/Alkaline protocols due to the pyrrolidine moiety.[2]
Chemical Hazard Profile[1][2][3][4]
-
Molecular Weight: ~240.73 g/mol [1]
-
Physical State: Typically a solid/powder or viscous oil at room temperature.[2]
-
Key Structural Hazards:
-
Chlorine Substituent: Classifies waste as Halogenated .[1][2] Improper disposal in non-halogenated streams can damage incinerators and release toxic dioxins/furans [1].[2]
-
Pyrrolidine Ring: Acts as a Lewis base.[1][2] Incompatible with strong acids ; mixing may cause exothermic neutralization and spattering.[2]
-
Pyridine Core: Associated with acute toxicity and aquatic hazards [2].[2][3]
-
Waste Stream Decision Logic
The following logic gate ensures the compound is routed to the correct waste stream to prevent cross-contamination and regulatory fines.
Figure 1: Decision matrix for waste segregation.[1] Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the chlorine on the pyridine ring technically classifies the mixture as halogenated waste depending on concentration thresholds (typically >1-2%).[1]
Step-by-Step Disposal Protocol
Phase A: Preparation & Segregation
Trustworthiness Check: Before handling, verify the pH of any aqueous waste layers.[2] The pyrrolidine moiety is basic; ensure no strong acids are present in the waste container to prevent reaction.[2]
-
Container Selection:
-
Labeling (RCRA Compliance):
Phase B: Operational Disposal
Scenario 1: Solid Waste (Pure Compound or Contaminated Debris)[1]
-
Collect contaminated gloves, weigh boats, and paper towels.[1][2]
-
Place in a clear plastic bag, seal with tape, and place inside the Solid Hazardous Waste drum.
-
Do not place in regular trash or biohazard bins (unless biological material is also present).[1][2]
Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Quenching: If the compound was used with reactive reagents (e.g., acid chlorides, hydrides), ensure the reaction is fully quenched before disposal.[2]
-
Transfer: Pour into the Halogenated Solvent Waste carboy.
-
Scientific Rationale: Although the solvent might be Ethyl Acetate (non-halogenated), the solute contains Chlorine.[2] Most facilities require the entire mixture to be treated as halogenated to ensure proper incineration temperatures (>1100°C) which destroys the chlorinated ring without forming dioxins [3].[2]
-
-
Log Entry: Record the volume and approximate concentration on the waste tag.
Emergency Spill Response Workflow
In the event of a spill, immediate containment is required to prevent aquatic toxicity.[2]
Figure 2: Immediate response protocol for bench-scale spills (<500 mL).
Regulatory & Compliance Data
| Parameter | Classification / Code | Operational Note |
| Waste Type | Halogenated Organic | Must be incinerated at high temp.[1][2] |
| RCRA Status | Characteristic Waste (Toxic) | Likely falls under D-listed wastes if leachable; treat as hazardous by default.[1][2] |
| EPA Waste Code | D001 (if in flammable solvent)F002 (if in halogenated solvent) | If pure substance, classify as "Toxic Organic Waste" pending TCLP.[1][2] |
| Incompatibility | Strong Acids , Oxidizers | Pyrrolidine nitrogen is basic.[1][2] Segregate from acid waste streams.[1][2][4] |
Expert Insight: While this specific molecule may not be explicitly listed on the EPA P-list or U-list, the "Cradle-to-Grave" responsibility under RCRA mandates that the generator determines the hazard.[1][2] Given the chlorinated pyridine structure, assuming toxicity and persistence is the only defensible safety position [4].[2]
References
-
United States Environmental Protection Agency (EPA). Halogenated Solvent Waste Management and Incineration Standards.[1][2] RCRA Online.[2] Available at: [Link][1][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives: Toxicity and Environmental Fate.[1][2] PubChem.[1][2][5] Available at: [Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] ACS Center for Lab Safety.[1][2] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1][2] OSHA Fact Sheet.[1][2] Available at: [Link]
Sources
- 1. PubChemLite - 2-chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine (C12H17ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
